molecular formula C24H25N5O4 B3303399 N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 920391-63-5

N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3303399
CAS No.: 920391-63-5
M. Wt: 447.5 g/mol
InChI Key: MCTUMHISWQFGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyridazine ring, a piperazine moiety, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as sodium cyanoborohydride for reductive amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction controls ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are involved in cancer cell proliferation and angiogenesis . The compound binds to these receptors, blocking their signaling pathways and thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of a pyridazine ring, piperazine moiety, and methoxyphenyl group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-33-20-9-7-18(8-10-20)25-24(32)21-11-12-22(30)29(26-21)17-23(31)28-15-13-27(14-16-28)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTUMHISWQFGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 3
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 4
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 5
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 6
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.